N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound features a diazepane ring substituted with a 4-chlorobenzyl group and a tetrahydrofuran-3-yl group, along with a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of the compound “N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Substitution with 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the diazepane ring.
Introduction of Tetrahydrofuran-3-yl Group: The tetrahydrofuran-3-yl group can be added through a similar substitution reaction.
Formation of Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-1,4-diazepane-1-carboxamide: Lacks the tetrahydrofuran-3-yl group.
4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide: Lacks the 4-chlorobenzyl group.
N-(4-methylbenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.
Uniqueness
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is unique due to the presence of both the 4-chlorobenzyl and tetrahydrofuran-3-yl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLUBMAMMTBAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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